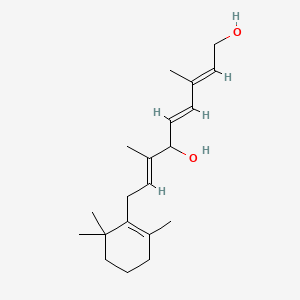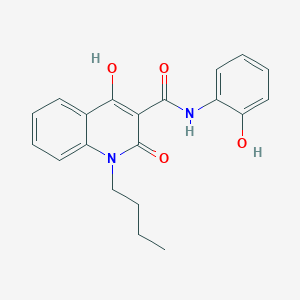
(25S)-5-beta-spirostan-3-beta-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(25S)-5-beta-spirostan-3-beta-ol is a naturally occurring steroidal sapogenin. It is a type of spirostanol, which is a class of compounds known for their unique spiroketal structure. This compound is often found in plants, particularly those belonging to the Liliaceae family. It has garnered significant interest due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (25S)-5-beta-spirostan-3-beta-ol typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the oxidation of diosgenin, a naturally occurring steroid sapogenin, followed by a series of reduction and cyclization reactions to form the spirostanol structure. The reaction conditions often involve the use of strong oxidizing agents such as chromium trioxide or potassium permanganate, followed by reduction with reagents like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound often relies on the extraction and purification from plant sources, particularly from species like Dioscorea (yam) which are rich in diosgenin. The extraction process involves solvent extraction, followed by chromatographic techniques to isolate the desired compound. The industrial methods are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
Types of Reactions
(25S)-5-beta-spirostan-3-beta-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and substituted spirostanols, each with potential biological activities.
科学的研究の応用
(25S)-5-beta-spirostan-3-beta-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other steroidal compounds and as a model compound for studying spiroketal chemistry.
Biology: It is studied for its role in plant metabolism and its potential as a natural pesticide.
Medicine: Research has shown its potential in developing anti-inflammatory, anticancer, and antimicrobial agents.
Industry: It is used in the production of steroidal drugs and as a raw material in the synthesis of various bioactive compounds.
作用機序
The mechanism of action of (25S)-5-beta-spirostan-3-beta-ol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in steroid metabolism and can interact with cellular receptors to exert its biological effects. The exact pathways and targets are still under investigation, but it is believed to influence signal transduction pathways related to inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
Diosgenin: A precursor to (25S)-5-beta-spirostan-3-beta-ol, known for its use in the synthesis of steroidal drugs.
Sarsasapogenin: Another spirostanol with similar biological activities.
Yamogenin: A related compound with a similar structure and biological properties.
Uniqueness
This compound is unique due to its specific spiroketal structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.
特性
分子式 |
C27H44O3 |
|---|---|
分子量 |
416.6 g/mol |
IUPAC名 |
(1R,2S,4S,5'R,6R,7S,8R,9R,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18-,19+,20-,21+,22+,23+,24+,25+,26-,27-/m1/s1 |
InChIキー |
GMBQZIIUCVWOCD-WYYPCIAFSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 |
正規SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12001694.png)

![N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B12001730.png)

![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12001742.png)

![3-Methyl-2-octyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001752.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001767.png)

![9-Chloro-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B12001780.png)
![[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12001788.png)
